

Lithium Hexamethyldisilazide (LiHMDS): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Lithium bis-trimethylsilyl amide*

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Lithium hexamethyldisilazide, commonly abbreviated as LiHMDS, is a potent, non-nucleophilic base that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and significant steric hindrance allows for highly selective deprotonation reactions, making it a favored reagent for the formation of sensitive intermediates such as enolates. This technical guide provides an in-depth overview of the physical and chemical properties of LiHMDS, detailed experimental protocols for its preparation and use, and essential safety information.

Core Physical and Chemical Properties

LiHMDS is a white, flammable, and moisture-sensitive solid at room temperature.^[1] It is commercially available as a solid or as a solution in various aprotic solvents like tetrahydrofuran (THF), hexane, or toluene.^{[1][2]} The properties of LiHMDS are summarized in the tables below.

Physical Properties of LiHMDS

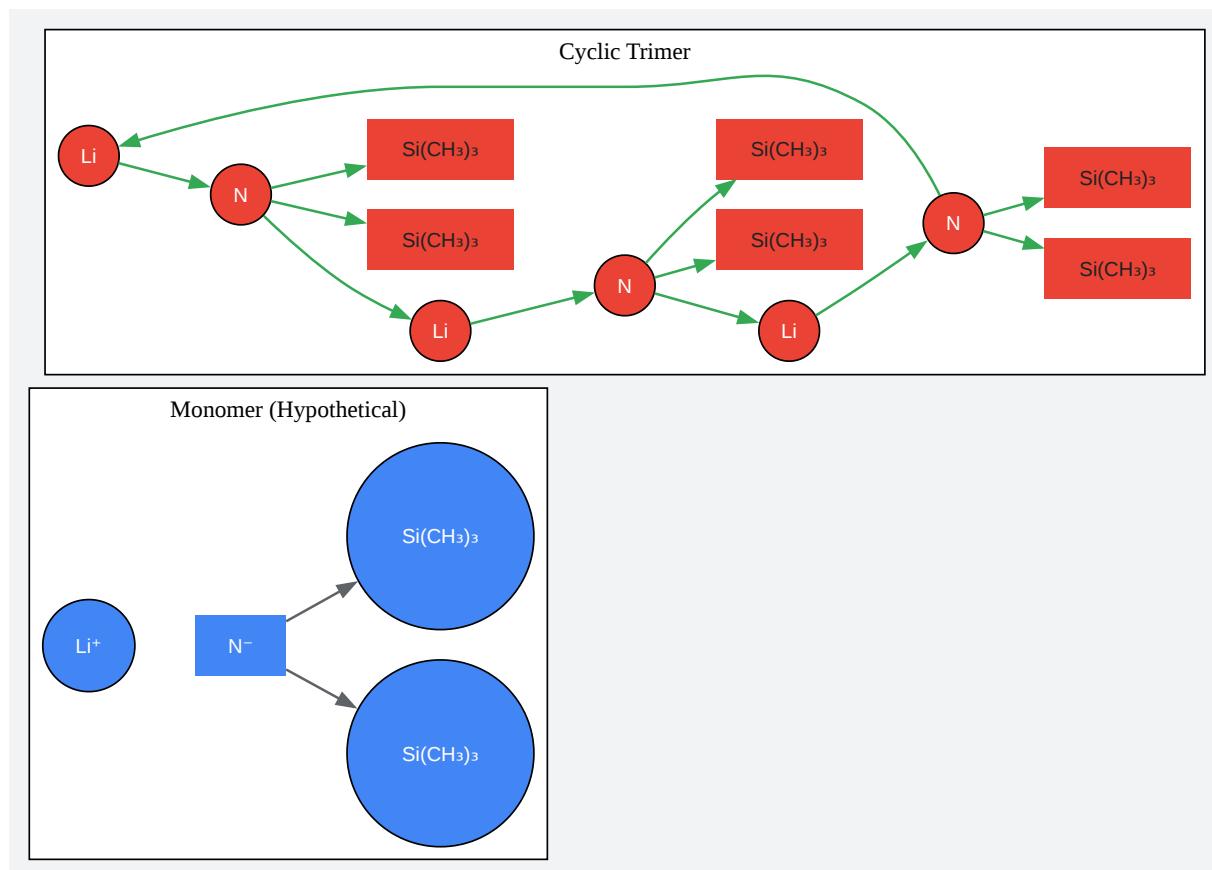
Property	Value	References
Chemical Formula	$\text{LiN}(\text{Si}(\text{CH}_3)_3)_2$	[2]
Molar Mass	167.33 g·mol ⁻¹	[2]
Appearance	White solid	[2]
Melting Point	71 to 72 °C (160 to 162 °F; 344 to 345 K)	[2]
Boiling Point	80 to 84 °C (176 to 183 °F; 353 to 357 K) at 0.001 mmHg	[2]
Density	0.86 g/cm ³ at 25 °C	[2]

Chemical and Spectroscopic Properties of LiHMDS

Property	Value/Description	References
pKa of Conjugate Acid (HMDS)	~26 in THF	[2] [3]
Solubility	Soluble in most aprotic solvents such as THF, hexane, and toluene. Decomposes in water.	[2]
Structure in Solution	Exists as aggregates, typically a cyclic trimer in the absence of coordinating species. In THF, it is a dimer-monomer mixture, while in hydrocarbons, it is a tetramer-dimer mixture.	[2]
¹ H NMR	Chemical shifts are dependent on the solvent and aggregation state.	[4] [5] [6]
¹³ C NMR	Dependent on solvent and aggregation state.	[4]
¹⁵ N NMR	Can be used to study aggregation states.	[7]
⁶ Li NMR	Useful for probing the structure of LiHMDS aggregates and complexes.	[7]
IR Spectroscopy	Can be used to monitor reactions involving LiHMDS, for example, by observing the disappearance of a ketone's carbonyl stretch during enolization.	[8]

Structural Representation and Aggregation

In the absence of coordinating solvents, LiHMDS has a propensity to form a cyclic trimer. The structure and aggregation state are highly dependent on the solvent environment.



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Figure 1. Monomeric and Trimeric Structures of LiHMDS.

Experimental Protocols

Preparation of LiHMDS

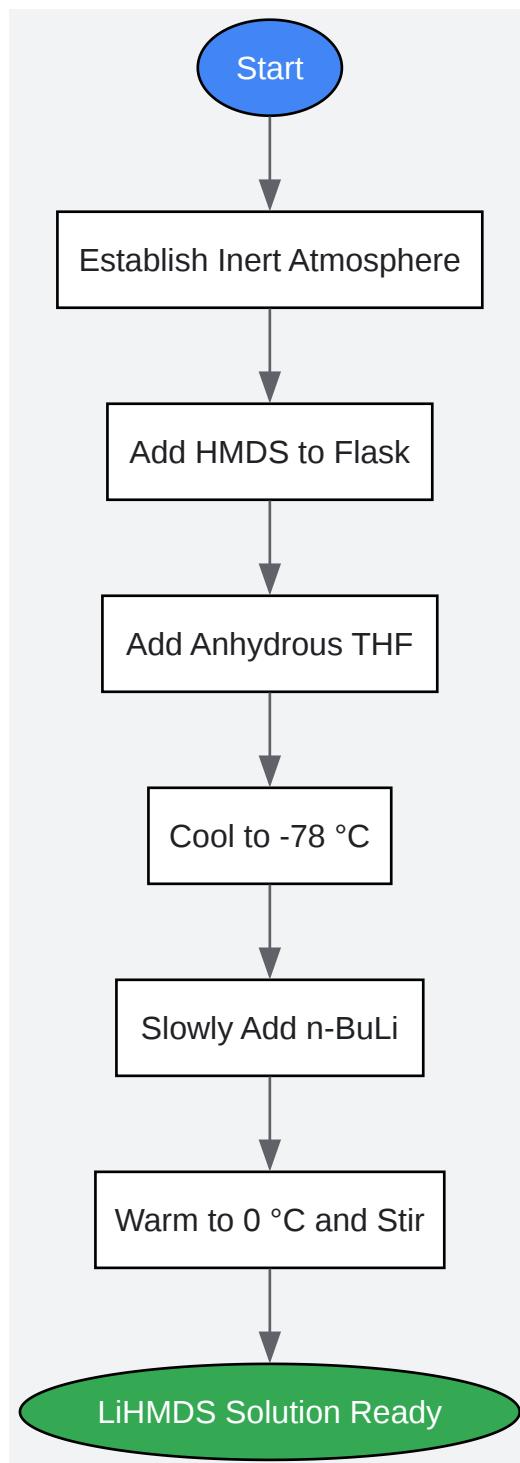
LiHMDS is typically prepared by the deprotonation of bis(trimethylsilyl)amine (HMDS) with n-butyllithium (n-BuLi).^{[9][10]} This can be performed *in situ* or to prepare a stock solution.

Materials:

- Bis(trimethylsilyl)amine (HMDS), freshly distilled
- n-Butyllithium (n-BuLi) in hexanes, titrated solution
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Schlenk line or glovebox for inert atmosphere
- Dry glassware

Procedure:

- Under an inert atmosphere (argon or nitrogen), add freshly distilled HMDS (1.05 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum.
- Add anhydrous THF to the flask. The volume should be approximately equal to the volume of the n-BuLi solution to be added.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a titrated solution of n-BuLi (1.0 equivalent) dropwise to the stirred HMDS solution. The addition should be done along the side of the flask to ensure efficient mixing and heat dissipation.
- After the addition is complete, warm the reaction mixture to 0 °C and stir for an additional 10-30 minutes to ensure complete deprotonation.
- The resulting solution of LiHMDS is ready for use. If not used immediately, it should be stored under an inert atmosphere.



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Figure 2. Workflow for the Preparation of LiHMDS.

Titration of LiHMDS Solutions

The concentration of LiHMDS solutions can decrease over time, and it is crucial to determine the exact molarity before use. While titration of LiHMDS can be challenging due to its lower basicity compared to alkylolithiums, several methods have been reported. One common method involves the use of a suitable indicator. However, it's important to note that some indicators used for alkylolithiums may not work effectively with LiHMDS.

Enolate Formation

A primary application of LiHMDS is the generation of kinetic enolates from ketones and esters due to its bulky nature, which favors deprotonation at the less sterically hindered α -carbon.[\[2\]](#) [\[11\]](#)

General Procedure for Kinetic Enolate Formation:

- Dissolve the carbonyl compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
- Cool the solution to -78 °C.
- Slowly add a solution of LiHMDS (typically 1.0-1.1 equivalents) to the cooled carbonyl solution.
- Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
- The resulting lithium enolate solution is then ready to be quenched with an electrophile.

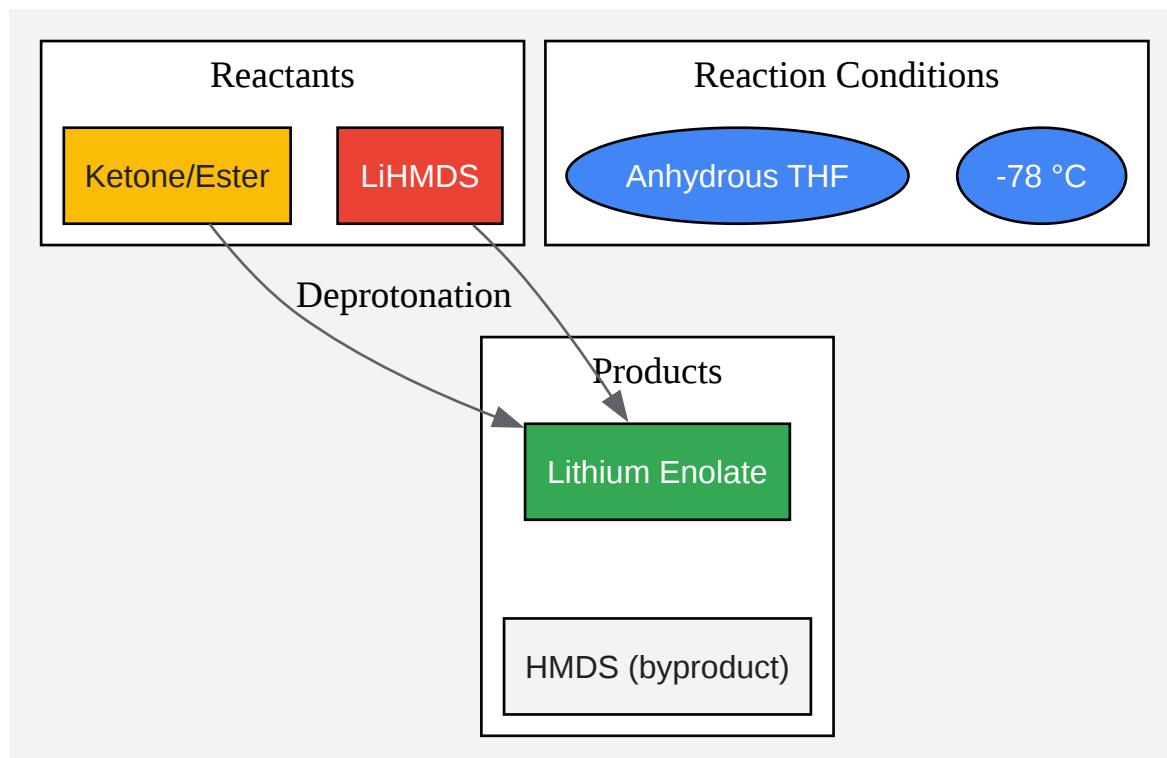
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Figure 3. Logical Relationship in LiHMDS-mediated Enolate Formation.

Use in Wittig Reactions

LiHMDS can be employed as a strong base to deprotonate phosphonium salts to generate the corresponding ylides for the Wittig reaction.[\[1\]](#)

Procedure Excerpt for Ylide Generation: LiHMDS (1.0 M in THF, 15 mL, 15 mmol) was added dropwise to a solution of methyl triphenylphosphonium bromide (5.36 g, 15 mmol) in THF (50 mL) at 0 °C.[\[1\]](#) The resulting ylide can then be reacted with an aldehyde or ketone.

Safety, Handling, and Disposal

LiHMDS is a flammable, corrosive, and moisture-sensitive compound that reacts violently with water.[\[1\]](#)[\[12\]](#) It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) by trained personnel.[\[3\]](#)[\[13\]](#)[\[14\]](#)

Personal Protective Equipment (PPE):

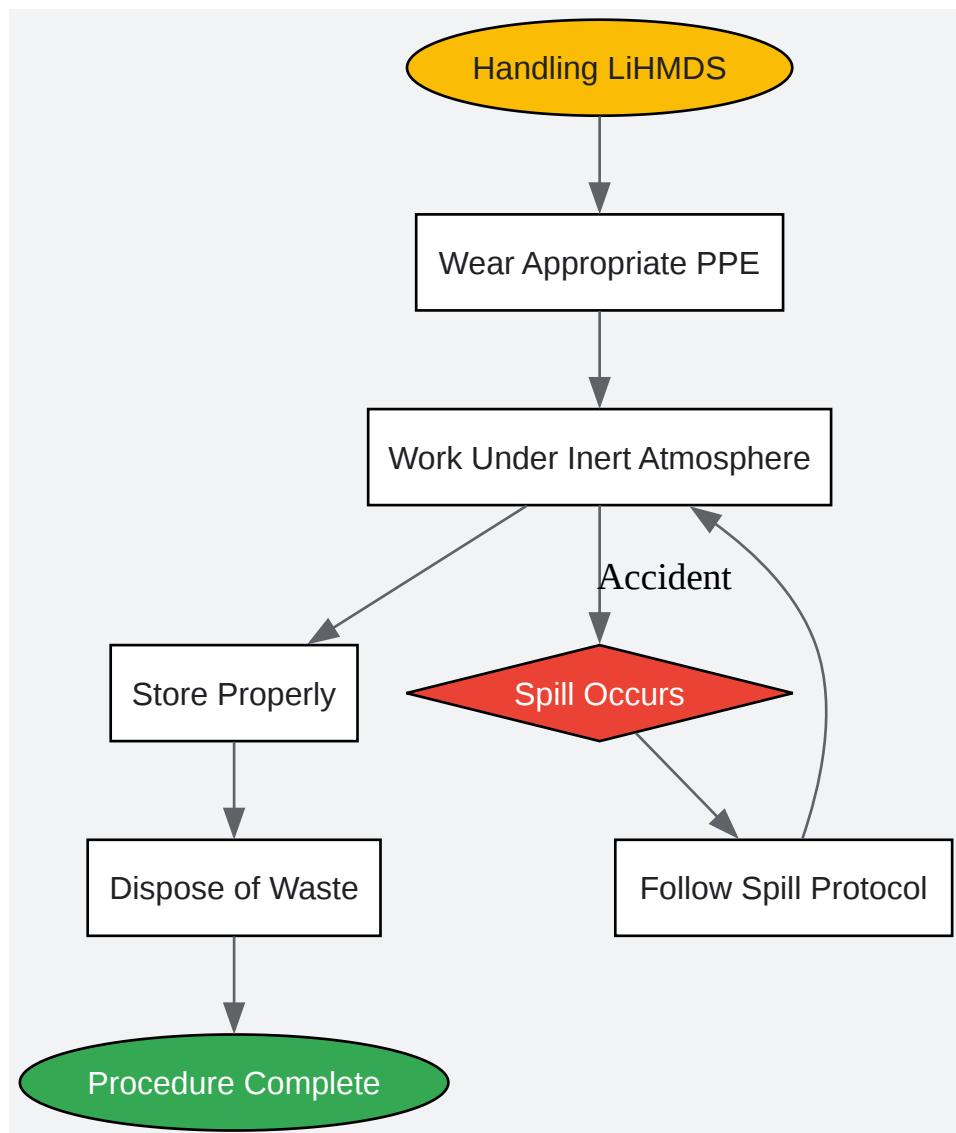
- Flame-resistant lab coat

- Safety glasses or goggles
- Nitrile or neoprene gloves
- Face shield (when handling larger quantities)

Storage: Store LiHMDS in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][13] It should be stored under an inert atmosphere (nitrogen or argon).[3]

Spills: In case of a spill, eliminate all ignition sources.[3] Small spills can be covered with a dry absorbent material like sand or sodium carbonate. Do not use water.[14]

Disposal: Unused or waste LiHMDS must be quenched carefully. A common procedure involves slow addition to a stirred, cooled solution of a proton source like isopropanol in an inert solvent. The resulting mixture can then be neutralized and disposed of according to local regulations.[12][15]



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Figure 4. Safety Workflow for Handling LiHMDS.

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